molecular formula C22H19F3O B14266656 4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl CAS No. 137489-13-5

4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl

Cat. No.: B14266656
CAS No.: 137489-13-5
M. Wt: 356.4 g/mol
InChI Key: QHCUCZODUOLGKI-UHFFFAOYSA-N
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Description

4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl and trifluorobiphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Friedel-Crafts alkylation, where an ethoxyphenyl group is introduced to a biphenyl structure. This is followed by selective fluorination to achieve the trifluoro substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl
  • 4-[2-(4-Tert-butylphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl

Uniqueness

4-[2-(4-Ethoxyphenyl)ethyl]-2,4’,6-trifluoro-1,1’-biphenyl is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents .

Properties

CAS No.

137489-13-5

Molecular Formula

C22H19F3O

Molecular Weight

356.4 g/mol

IUPAC Name

5-[2-(4-ethoxyphenyl)ethyl]-1,3-difluoro-2-(4-fluorophenyl)benzene

InChI

InChI=1S/C22H19F3O/c1-2-26-19-11-5-15(6-12-19)3-4-16-13-20(24)22(21(25)14-16)17-7-9-18(23)10-8-17/h5-14H,2-4H2,1H3

InChI Key

QHCUCZODUOLGKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCC2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F

Origin of Product

United States

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